3-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline
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Overview
Description
3-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline: is a chemical compound with significant applications in various fields such as organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a cinnoline core substituted with a methoxy group and a boronate ester group, which imparts unique reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline typically involves the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through cyclization reactions involving appropriate precursors such as o-nitroaniline derivatives.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Boronate Ester Formation: The boronate ester group is introduced through a borylation reaction using reagents such as bis(pinacolato)diboron or pinacolborane in the presence of a suitable catalyst like palladium or copper
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronate ester group to borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products:
Oxidation: Boronic acids or phenols.
Reduction: Boranes or methoxy-substituted derivatives.
Substitution: Various functionalized cinnoline derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Catalysis: Acts as a ligand or catalyst in various organic transformations.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic applications.
Medicine:
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Mechanism of Action
The mechanism of action of 3-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can undergo transmetalation reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The methoxy group can act as an electron-donating group, influencing the reactivity of the cinnoline core .
Comparison with Similar Compounds
- 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide
Uniqueness: 3-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline is unique due to its specific substitution pattern, which imparts distinct reactivity and functionality compared to other similar compounds. The presence of both methoxy and boronate ester groups on the cinnoline core allows for versatile applications in various fields .
Biological Activity
3-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline is a synthetic compound belonging to the class of cinnolines, which are known for their diverse biological activities. The incorporation of a boron-containing moiety enhances its potential as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C14H18BNO3, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, it may inhibit DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A), which is implicated in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : Studies have indicated that compounds similar to this one exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
- Antimicrobial Effects : Preliminary assays suggest that the compound may possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, potentially due to its boron moiety enhancing membrane permeability .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activities of the compound:
Study 1: DYRK1A Inhibition
Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of various compounds found that derivatives similar to this compound exhibited notable antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the boron moiety in enhancing the compound's interaction with bacterial membranes .
Properties
Molecular Formula |
C15H19BN2O3 |
---|---|
Molecular Weight |
286.14 g/mol |
IUPAC Name |
3-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline |
InChI |
InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-6-10-8-13(19-5)18-17-12(10)9-11/h6-9H,1-5H3 |
InChI Key |
HUJFKGONOVVPLJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN=C(C=C3C=C2)OC |
Origin of Product |
United States |
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